Sunobinop, also known by its developmental code names V117957 and IMB-115, is a novel small molecule currently under investigation for various therapeutic applications. It acts primarily as a selective partial agonist at the nociceptin/orphanin FQ peptide (NOP) receptors. This compound has garnered attention for its potential use in treating conditions such as insomnia, alcohol use disorder, interstitial cystitis, and overactive bladder syndrome. As of October 2024, it is undergoing clinical trials to assess its safety and efficacy in humans .
The synthesis of sunobinop involves several chemical processes aimed at optimizing its pharmacological properties. While specific synthetic routes are proprietary, the general approach includes:
Technical details regarding the exact methods remain undisclosed in public literature but are crucial for large-scale production and formulation development .
The molecular structure of sunobinop is characterized by a complex arrangement that facilitates its interaction with NOP receptors. Key structural features include:
Sunobinop's interaction with biological systems involves several chemical reactions primarily centered around its binding to NOP receptors:
The mechanism of action of sunobinop revolves around its role as a partial agonist at the nociceptin receptor:
Data from preclinical studies indicate that NOP receptor activation may help mitigate withdrawal symptoms in alcohol use disorder models and improve sleep quality in patients with insomnia .
Sunobinop exhibits several notable physical and chemical properties:
Sunobinop's potential applications span several therapeutic areas:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: